

Spectroscopic Profile of 4-Bromobenzenesulfonyl Fluoride: A Technical Guide

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Compound of Interest

Compound Name: *4-Bromobenzenesulfonyl fluoride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Bromobenzenesulfonyl fluoride**, a crucial building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for **4-Bromobenzenesulfonyl fluoride** is $C_6H_4BrFO_2S$, and its molecular weight is 239.06 g/mol. The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4-Bromobenzenesulfonyl fluoride**. The 1H , ^{19}F , and ^{13}C NMR data provide detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Table 1: 1H and ^{19}F NMR Data for **4-Bromobenzenesulfonyl Fluoride**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	7.88	Doublet	8.4	2H, Ar-H ortho to SO ₂ F
7.78	Doublet	8.4		2H, Ar-H ortho to Br
^{19}F	66.5	Singlet	-	1F, -SO ₂ F

Solvent: CDCl₃, Frequency: 400 MHz for ^1H , 376 MHz for ^{19}F

Note on ^{13}C NMR Data: Specific ^{13}C NMR data for **4-Bromobenzenesulfonyl fluoride** was not available in the cited literature. As a close structural analog, the ^{13}C NMR data for 4-Bromobenzenesulfonyl chloride is provided below for reference. The chemical shifts are expected to be similar, with slight variations due to the different electronegativity of fluorine versus chlorine.

Table 2: ^{13}C NMR Data for 4-Bromobenzenesulfonyl Chloride (Reference)

Chemical Shift (δ) ppm	Assignment (Predicted for Fluoride Analog)
142.0 (approx.)	C-S
133.0 (approx.)	C-Br
130.0 (approx.)	CH (ortho to SO ₂ F)
129.0 (approx.)	CH (ortho to Br)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Absorption Data for **4-Bromobenzenesulfonyl Fluoride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3095	-	Aromatic C-H stretch
1583	-	Aromatic C=C stretch
1470	-	Aromatic C=C stretch
1417	-	S=O asymmetric stretch
1214	-	S=O symmetric stretch
1124	-	S-F stretch
1078	-	C-Br stretch

Sample preparation: Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Note on Mass Spectrometry Data: Specific mass spectrometry data for **4-Bromobenzenesulfonyl fluoride** was not available in the cited literature. The predicted molecular ion peaks based on the isotopic distribution of bromine are presented below.

Table 4: Predicted Mass Spectrometry Data for **4-Bromobenzenesulfonyl Fluoride**

m/z	Relative Abundance	Assignment
238	~100%	[M] ⁺ (with ⁷⁹ Br)
240	~98%	[M] ⁺ (with ⁸¹ Br)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromobenzenesulfonyl fluoride** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{19}F NMR Acquisition: Acquire the fluorine spectrum. A common reference standard is CFCl_3 (set to 0 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or with the clean KBr plate) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the spectrum of the sample.

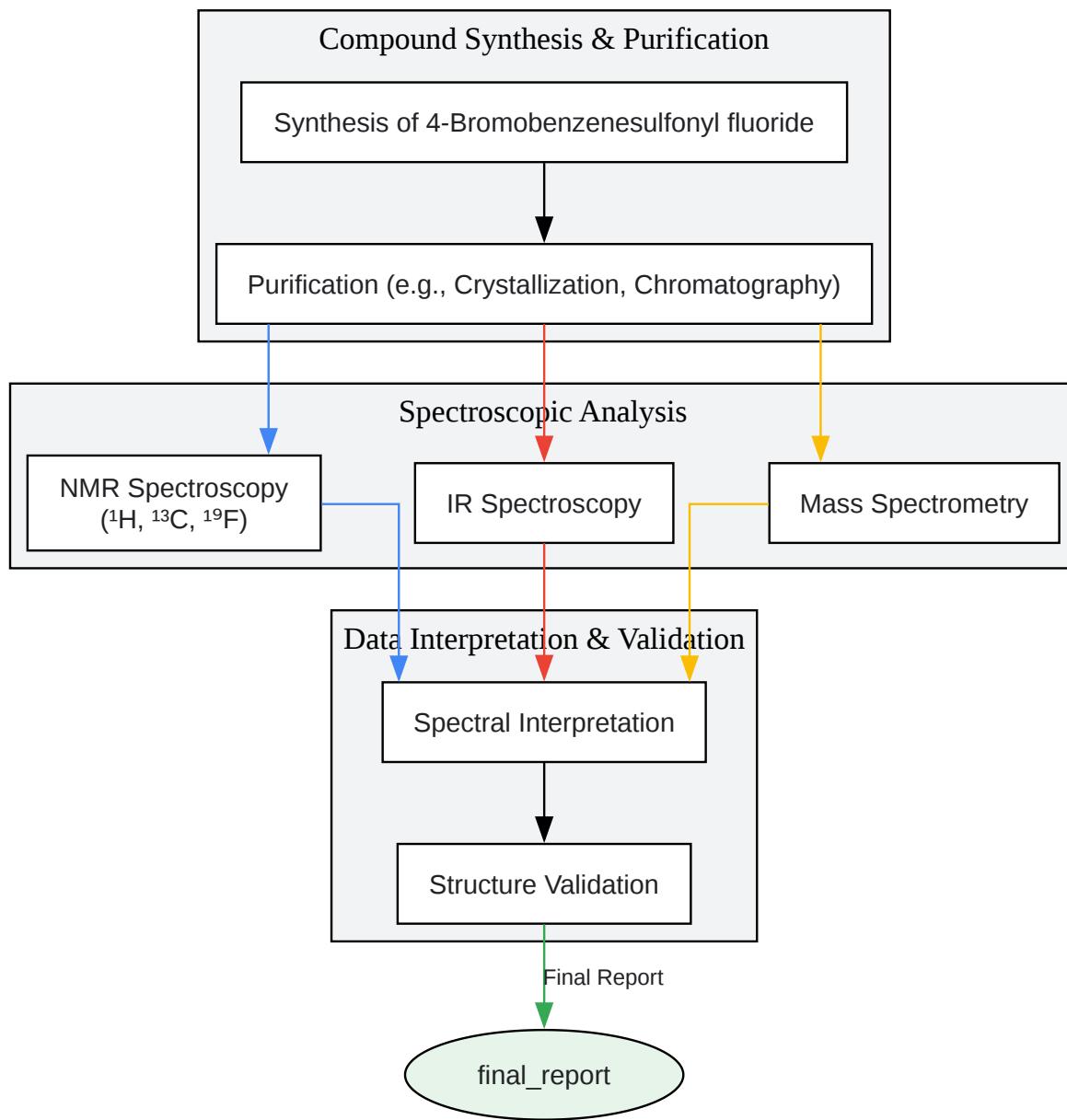
- Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: For a relatively small and thermally stable molecule like **4-Bromobenzenesulfonyl fluoride**, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Bromobenzenesulfonyl fluoride**.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **4-Bromobenzenesulfonyl fluoride**.

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